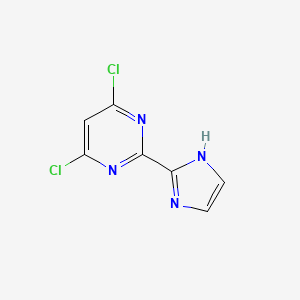

2-Imidazolyl-4,6-dichloropyrimidine

Description

2-Amino-4,6-dichloropyrimidine (CAS: 56-05-3) is a halogenated heterocyclic compound with the molecular formula C₄H₃Cl₂N₃. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive chlorine substituents and nucleophilic amino group. The compound is synthesized via nucleophilic substitution reactions, often under solvent-free or catalyst-free conditions, by reacting 2-amino-4,6-dichloropyrimidine with amines or other nucleophiles . Key applications include its role in developing β-glucuronidase inhibitors, antiviral agents, and nitric oxide (NO) production modulators .

Properties

Molecular Formula |

C7H4Cl2N4 |

|---|---|

Molecular Weight |

215.04 g/mol |

IUPAC Name |

4,6-dichloro-2-(1H-imidazol-2-yl)pyrimidine |

InChI |

InChI=1S/C7H4Cl2N4/c8-4-3-5(9)13-7(12-4)6-10-1-2-11-6/h1-3H,(H,10,11) |

InChI Key |

DOPUJFHAVFUDHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N1)C2=NC(=CC(=N2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with 2-Amino-4,6-dihydroxypyrimidine Derivatives

2-Amino-4,6-dihydroxypyrimidine derivatives lack chlorine substituents, rendering them less reactive in nucleophilic substitution reactions. This highlights the critical role of chlorine atoms in enhancing electrophilicity and bioactivity.

Key Data:

Comparison with 5-Substituted Derivatives

The introduction of substituents at the 5-position of 2-amino-4,6-dichloropyrimidine significantly modulates biological activity. For instance:

- 5-Fluoro substitution (B12): Exhibits the highest NO inhibition (IC₅₀ = 2 μM), surpassing reference compounds .

- 5-Alkoxy/aryloxy substitution: Influences β-glucuronidase inhibition. For example, compound 24 (4-phenoxy substitution) showed an IC₅₀ of 2.8 ± 0.10 µM, 16-fold more potent than the standard inhibitor D-saccharic acid 1,4-lactone .

Structure-Activity Relationship (SAR):

Comparison with Bisphosphonate Derivatives

2-Amino-4,6-dichloropyrimidine is a precursor for acyclic nucleoside bisphosphonates, which are synthesized via alkylation or nucleophilic substitution. These bisphosphonates exhibit antiviral properties, though their efficacy varies with the phosphonoalkoxy chain structure. Chiral bisphosphonates demonstrated enantiomer-dependent activity, underscoring the importance of stereochemistry in drug design .

Synthetic Routes:

Comparison with Pyrimidothiazine Derivatives

4,6-Dichloro-2-pyrimidyl urethane (derived from 2-amino-4,6-dichloropyrimidine) is a key intermediate in synthesizing pyrimidothiazines. These derivatives, such as compounds 37 and 38, target FtsZ, a bacterial cell division protein, showing promise as antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.